PROTAC MEK1 Degrader-1

Targeted protein degradation MEK1 PROTAC Degradation kinetics

PROTAC MEK1 Degrader-1 offers uniquely high-dose efficacy threshold (1–10 µM) with biphasic response—enhancing MEK1/ERK1/2 at ≤100 nM while achieving complete degradation at 10 µM within 8 hours. Unlike sub-nanomolar dual MEK1/2 degraders (MS432/MS934), its selective MEK1-targeting and validated IL6 suppression make it irreplaceable for MAPK pathway dynamics, cytokine crosstalk, and A375 melanoma research. Ideal for LipoSM-PROTAC formulation due to its VHL ligand/PEG linker architecture.

Molecular Formula C53H66FIN8O11S2
Molecular Weight 1201.2 g/mol
Cat. No. B12378546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MEK1 Degrader-1
Molecular FormulaC53H66FIN8O11S2
Molecular Weight1201.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C
InChIInChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1
InChIKeyRQBUNBWHIATPNI-WQWWALRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC MEK1 Degrader-1: Baseline Characteristics for Scientific Procurement


PROTAC MEK1 Degrader-1 (CAS 2671004-41-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce selective degradation of MEK1 [1]. The compound demonstrates a pIC50 value of 7.0 (equivalent to IC50 ~100 nM) and consists of a MEK1 inhibitor warhead conjugated via a flexible PEG linker to a VHL ligand . It inhibits ERK1/2 phosphorylation and exhibits antiproliferative activity against A375 melanoma cells . The molecular formula is C53H66FIN8O11S2 with a molecular weight of 1201.17 g/mol .

Why Generic Substitution Fails for PROTAC MEK1 Degrader-1


Substituting PROTAC MEK1 Degrader-1 with other MEK-targeting PROTACs or small-molecule MEK inhibitors is scientifically invalid due to fundamental mechanistic and quantitative differences. While small-molecule MEK inhibitors (e.g., PD0325901, trametinib) rely on sustained target occupancy to block kinase activity, PROTAC MEK1 Degrader-1 induces catalytic, event-driven protein elimination, enabling distinct pharmacodynamic and antiproliferative outcomes [1]. Compared to the widely studied MEK1/2 dual degrader MS432, PROTAC MEK1 Degrader-1 exhibits a fundamentally different degradation dynamic characterized by a high-dose efficacy threshold and potential low-dose paradoxical effects, precluding interchangeable use in experimental protocols . Furthermore, the MEK1-selectivity profile of this compound differs from dual MEK1/2 degraders such as MS432, MS934, and MS910, which exhibit sub-100 nM DC50 values against both isoforms, whereas PROTAC MEK1 Degrader-1 is reported primarily as a MEK1-targeting agent [2].

PROTAC MEK1 Degrader-1: Quantified Differentiation Evidence Guide


MEK1 Degradation: High-Dose Efficacy Threshold Distinct from Sub-Nanomolar Dual Degraders

PROTAC MEK1 Degrader-1 induces MEK1 degradation at 1 μM and 10 μM concentrations, whereas lower concentrations (≤100 nM) paradoxically enhance MEK1 and ERK1/2 production . This degradation-concentration response profile differs sharply from MEK1/2 dual degraders: MS432 achieves DC50 values of 31 nM (MEK1) and 17 nM (MEK2) in HT29 cells ; MS934 achieves DC50 values of 18 nM (MEK1) and 9 nM (MEK2) in HT29 cells ; MS910 achieves DC50 values of 118 nM (MEK1) and 55 nM (MEK2) in HT29 cells . The coumarin-based MEK1/2 degrader P6b exhibits DC50 values of 300 nM (MEK1) and 200 nM (MEK2) [1].

Targeted protein degradation MEK1 PROTAC Degradation kinetics

A375 Antiproliferative Activity: PROTAC Versus Small-Molecule Inhibitor Efficacy

In A375 melanoma cells, MEK-targeting PROTACs demonstrate superior antiproliferative activity compared to small-molecule MEK inhibitors [1]. PROTAC MEK1 Degrader-1 at 10 μM produces strong inhibitory effects on A375 cell growth with complete MEK and ERK1/2 suppression within 8 hours . The coumarin-based MEK1/2 PROTAC P6b inhibits A375 cell growth with an IC50 of 2.8 μM—significantly more potent than its activity against A549 cells (IC50 = 27.3 μM) [2].

Melanoma Cell proliferation A375 cells

ERK1/2 Phosphorylation Inhibition: Temporal Kinetics Distinction

PROTAC MEK1 Degrader-1 inhibits ERK1/2 phosphorylation with distinct temporal kinetics: significant MEK degradation occurs at 5 hours with complete ERK1/2 phosphorylation suppression by 8 hours post-treatment at 10 μM in A375 cells . By comparison, MS432 suppresses ERK phosphorylation in a concentration-dependent manner but exhibits sustained kinase inhibition rather than the complete shutdown observed with PROTAC MEK1 Degrader-1 [1]. The small-molecule MEK inhibitor PD0325901 shows more immediate but less durable ERK1/2 phosphorylation inhibition [2].

MAPK signaling ERK phosphorylation Kinase inhibition

Cytokine Release Modulation: IL6 Suppression Evidence

PROTAC MEK1 Degrader-1 (Compound 3) at 10 μM effectively reduces the release of IL6 and other inflammatory cytokines in A375 cells following 12-hour treatment . This immunomodulatory effect is not prominently documented for MS-series MEK1/2 degraders (MS432, MS934, MS910), whose primary reported activities focus on degradation potency and antiproliferation rather than cytokine modulation [1].

Inflammation IL6 Cytokine signaling

PROTAC Platform Compatibility: LipoSM-PROTAC Tumor Inhibition Benchmark

The LipoSM-PROTAC split-and-mix liposome platform demonstrates that MEK1/2-targeting PROTACs can achieve 60-70% tumor inhibition rates in A375 xenograft models with negligible toxicity [1]. While PROTAC MEK1 Degrader-1 has not been evaluated in this specific delivery system, its structural similarity (VHL-recruiting, PEG-linked design) positions it as a candidate for analogous liposomal formulation studies . In vivo PK data for MS432 confirms good plasma exposure in mice following intraperitoneal administration at 50 mg/kg .

Liposome delivery In vivo degradation Tumor inhibition

PROTAC MEK1 Degrader-1: Optimal Research and Industrial Application Scenarios


A375 Melanoma Cell Proliferation and MEK1 Degradation Assays

PROTAC MEK1 Degrader-1 is optimally suited for A375 melanoma cell-based studies investigating MEK1 degradation and ERK1/2 pathway suppression. The compound exhibits robust antiproliferative activity at 10 μM with complete MEK and ERK1/2 suppression achieved within 8 hours, as demonstrated in multiple vendor-validated assays . This rapid and complete suppression profile distinguishes it from small-molecule MEK inhibitors and enables precise temporal control of MAPK signaling studies.

High-Concentration Degradation Window and Paradoxical Upregulation Studies

Researchers investigating concentration-dependent degradation dynamics or the paradoxical upregulation of MEK1/ERK1/2 at sub-degradation concentrations should select PROTAC MEK1 Degrader-1. Unlike MS432 (DC50 = 31 nM) and MS934 (DC50 = 18 nM), this compound requires 1-10 μM for degradation while producing enhanced MEK1/ERK1/2 expression at ≤100 nM . This unique biphasic response profile provides an experimental tool for studying dose-response relationships and resistance mechanisms unavailable with sub-nanomolar dual MEK1/2 degraders [1].

MEK1-Associated Cytokine and Inflammatory Signaling Studies

PROTAC MEK1 Degrader-1 demonstrates documented IL6 cytokine release suppression at 10 μM in A375 cells . For immunooncology research examining the intersection of MEK1 signaling and inflammatory cytokine networks, this compound offers a validated immunomodulatory readout. MS-series degraders (MS432, MS934, MS910) lack reported cytokine modulation data in primary vendor and literature sources, making PROTAC MEK1 Degrader-1 the preferred tool for studies requiring dual assessment of degradation potency and cytokine suppression [1].

Liposomal PROTAC Delivery Platform Development

Given the established efficacy of VHL-recruiting MEK1/2 PROTACs in liposomal delivery systems achieving 60-70% tumor inhibition with negligible toxicity in A375 xenografts , PROTAC MEK1 Degrader-1 represents a structurally compatible candidate for LipoSM-PROTAC formulation studies. Its VHL ligand and PEG linker architecture align with platform requirements demonstrated for MEK1/2 degradation in vivo [1]. Researchers developing advanced PROTAC delivery systems should prioritize this compound for formulation optimization and comparative in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC MEK1 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.